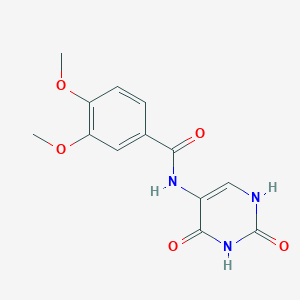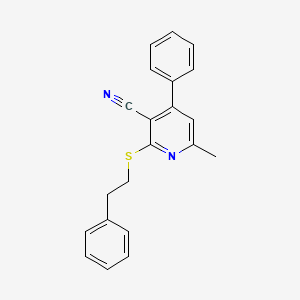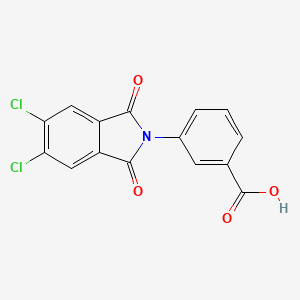![molecular formula C21H26N4O2 B5567711 (1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Aplicaciones Científicas De Investigación
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core bicyclic structure, followed by the introduction of the benzoyl and pyrazolyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent quality and high yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of (1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one: shares similarities with other bicyclic compounds and pyrazole derivatives.
Bicyclic compounds: These include various natural and synthetic molecules with similar core structures.
Pyrazole derivatives: Compounds containing the pyrazole ring, which are known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
(1S,5R)-3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-9-15(2)25(22-14)11-16-5-4-6-17(10-16)21(27)24-12-18-7-8-19(13-24)23(3)20(18)26/h4-6,9-10,18-19H,7-8,11-13H2,1-3H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIECOBSQCWGH-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3CC4CCC(C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)
![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)


![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(E)-1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5567712.png)
